4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a piperidine ring and a benzothieno ring fused to a pyrimidine core. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is the p21-activated kinase 4 (PAK4) . PAK4 is a protein kinase that plays a crucial role in cellular processes such as cytoskeletal reorganization, cell proliferation, and survival . Overexpression of PAK4 is associated with a variety of cancers .
Mode of Action
4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine interacts with its target, PAK4, by forming strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . This interaction inhibits the activity of PAK4, thereby potentially reducing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of PAK4 by 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine affects various biochemical pathways. PAK4 is involved in several signaling pathways that regulate cell morphology, motility, and proliferation . By inhibiting PAK4, this compound may disrupt these pathways, leading to reduced cancer cell proliferation and survival .
Pharmacokinetics
The pharmacokinetic properties of 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1
Result of Action
The molecular and cellular effects of 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine’s action are primarily related to its inhibitory effect on PAK4 . By inhibiting PAK4, this compound can potentially disrupt the signaling pathways that regulate cell morphology, motility, and proliferation, leading to reduced cancer cell proliferation and survival .
Action Environment
The action, efficacy, and stability of 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can be influenced by various environmental factors These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . The reaction conditions often include heating with sodium methoxide (MeONa) at reflux in butanol (BuOH), leading to the formation of the desired pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-Chloroperbenzoic acid for oxidation reactions.
Reducing agents: Hydrogen gas (H2) in the presence of a catalyst for reduction reactions.
Nucleophiles: Ammonia (NH3) or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-chloroperbenzoic acid can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups depending on the nucleophile used .
Scientific Research Applications
4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine include:
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-ones: Exhibiting anti-inflammatory and analgesic properties.
Uniqueness
What sets 4-(4-Methylpiperidino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine apart is its unique combination of a piperidine ring and a benzothieno ring fused to a pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3S/c1-11-6-8-19(9-7-11)15-14-12-4-2-3-5-13(12)20-16(14)18-10-17-15/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOWNTRYVBIBRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C4=C(CCCC4)SC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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